5-Isopropylquinoline
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Overview
Description
5-Isopropylquinoline is a heterocyclic aromatic organic compound, characterized by a quinoline structure with an isopropyl group attached to the fifth position of the quinoline ring. Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or copper, has been reported to improve the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
5-Isopropylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropylquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinoline: Shares the basic quinoline structure but lacks the isopropyl group.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
6-Isopropylquinoline: Similar to 5-Isopropylquinoline but with the isopropyl group at the sixth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Biological Activity
5-Isopropylquinoline is a compound of interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound characterized by a quinoline backbone with an isopropyl group at the 5-position. Its structure can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, including its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a study focused on arylated quinoline carboxylic acids demonstrated that modifications could enhance activity against Mycobacterium tuberculosis (Mtb). Among the derivatives tested, those with isopropyl substitutions showed significant inhibitory effects on Mtb, indicating that structural variations can lead to improved efficacy against resistant strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7i | Mtb | 1 μM |
7m | Mtb | 1 μM |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. A notable investigation involved the synthesis of quinoline derivatives that were screened against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The findings indicated that certain derivatives exhibited significant antiproliferative effects, with binding affinities towards key enzymes involved in cancer progression, such as CDK-5 .
Case Study: Binding Affinity Analysis
In a molecular docking study, two derivatives of quinoline were analyzed for their binding energies against CDK-5:
- Compound 2 : Binding energy of -6.6320 kcal/mol
- Compound 5 : Binding energy of -6.5696 kcal/mol
These values suggest a strong interaction with the enzyme, highlighting their potential as chemotherapeutic agents .
The mechanisms through which this compound exerts its biological effects are multifaceted. It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as P53 and P21. Additionally, alterations in the expression of BCL-2 and BAX genes were observed, indicating a pathway through which these compounds may promote cell death in malignant cells .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Studies have indicated favorable ADME (absorption, distribution, metabolism, and excretion) profiles for certain derivatives, suggesting good oral bioavailability and drug-likeness characteristics .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Oral Bioavailability | High |
Blood-Brain Barrier Penetration | Moderate |
Metabolic Stability | Favorable |
Properties
CAS No. |
1788085-68-6 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3 |
InChI Key |
PJPCAGTXGANYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=NC2=CC=C1 |
Origin of Product |
United States |
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